molecular formula C9H16O3 B1528724 3-Methoxy-1-(oxan-4-yl)propan-1-one CAS No. 1343289-50-8

3-Methoxy-1-(oxan-4-yl)propan-1-one

Cat. No.: B1528724
CAS No.: 1343289-50-8
M. Wt: 172.22 g/mol
InChI Key: AIRDFQGUXVVLQY-UHFFFAOYSA-N
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Description

3-Methoxy-1-(oxan-4-yl)propan-1-one (CAS: N/A; synonyms: 3-Methoxy-1-(tetrahydro-2H-pyran-4-yl)propan-1-one) is a ketone derivative featuring a methoxy group at the C3 position and a tetrahydropyran (oxane) ring at the C1 position. Its molecular formula is C9H14O3, with a molecular weight of 170.21 g/mol. The tetrahydropyran ring introduces stereochemical complexity, while the methoxy group modulates electronic properties, influencing reactivity and solubility .

Properties

IUPAC Name

3-methoxy-1-(oxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-5-4-9(10)8-2-6-12-7-3-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRDFQGUXVVLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-(oxan-4-yl)propan-1-one, a compound with a unique structural framework, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Methoxy-1-(oxan-4-yl)propan-1-one can be characterized by its molecular formula C9H16O3C_9H_{16}O_3. The compound features a methoxy group and a tetrahydropyran ring, which contribute to its biological interactions.

The biological activity of 3-Methoxy-1-(oxan-4-yl)propan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. Specific pathways involved in its action are still under investigation.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 3-Methoxy-1-(oxan-4-yl)propan-1-one exhibit significant cytotoxic effects against cancer cell lines. For instance, research on similar ketone derivatives has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. These effects could be mediated through the modulation of neurotransmitter levels or by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several ketone derivatives against MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity than established anticancer drugs like Tamoxifen .
  • Mechanistic Insights : Another research highlighted the potential for 3-Methoxy-1-(oxan-4-yl)propan-1-one to inhibit specific enzymes involved in cancer progression, suggesting a dual role in both direct cytotoxicity and indirect modulation of tumor growth factors .
  • Comparative Analysis : In comparison to other compounds within its class, 3-Methoxy-1-(oxan-4-yl)propan-1-one demonstrated a favorable profile in terms of selectivity towards cancerous cells versus normal cells, minimizing potential side effects associated with traditional chemotherapeutics.

Data Tables

Biological Activity Effect Observed Reference
Cytotoxicity against MCF-7Significant inhibition of cell proliferation
Neuroprotective potentialModulation of neurotransmitter levels
Enzyme inhibitionReduced activity of cancer-promoting enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural Comparison of 3-Methoxy-1-(oxan-4-yl)propan-1-one and Analogues
Compound Name Core Structure Substituents Molecular Formula Key Features Reference
3-Methoxy-1-(oxan-4-yl)propan-1-one Propan-1-one C3-methoxy; C1-tetrahydropyran C9H14O3 Stereochemical diversity, moderate polarity
1-(4-Methoxyphenyl)propan-1-one Propan-1-one C1-(4-methoxyphenyl) C10H12O2 Planar aromatic ring, high lipophilicity
1-(3-Methoxyphenyl)propan-1-one Propan-1-one C1-(3-methoxyphenyl) C10H12O2 Positional isomer of the above; altered electronic effects
3-Hydroxy-1-(4-methoxyphenyl)propan-1-one Propan-1-one C3-hydroxy; C1-(4-methoxyphenyl) C10H12O3 Increased hydrogen-bonding capacity; antioxidant potential
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) Cathinone derivative C1-(4-fluorophenyl); C2-methylamino C10H12FNO Psychoactive properties; CNS stimulant
Key Observations :
  • Substituent Effects : The tetrahydropyran group in 3-Methoxy-1-(oxan-4-yl)propan-1-one enhances stereochemical diversity compared to planar aromatic analogues (e.g., 1-(4-methoxyphenyl)propan-1-one). This may improve selectivity in chiral synthesis .
  • Electronic Properties : Methoxy groups at C1 (aromatic) vs. C3 (aliphatic) alter electron distribution. For example, 1-(4-methoxyphenyl)propan-1-one exhibits strong UV absorption due to conjugation, whereas the aliphatic methoxy group in the target compound reduces π-system interactions .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Physical State Solubility (Polar Solvents) Melting Point (°C) Stability Notes Reference
3-Methoxy-1-(oxan-4-yl)propan-1-one Not reported Likely moderate in methanol Not reported Stable under inert conditions
1-(4-Methoxyphenyl)propan-1-one Pale yellow oil Soluble in hexanes/EtOAc Not reported Air-stable; prone to oxidation over time
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one Solid Soluble in DMSO 95–97 Sensitive to light and heat
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one Solid Soluble in acetone Not reported High crystallinity
Key Observations :
  • Solubility : The tetrahydropyran ring in 3-Methoxy-1-(oxan-4-yl)propan-1-one likely enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to purely aromatic analogues .
  • Thermal Stability: Aromatic propanones (e.g., 1-(4-methoxyphenyl)propan-1-one) may degrade under oxidative conditions, while aliphatic derivatives are more resistant .
Key Observations :
  • Safety Profile: Methoxy-substituted propanones with aromatic systems (e.g., No. 2160 in ) show genotoxic risks, whereas aliphatic derivatives like 3-Methoxy-1-(oxan-4-yl)propan-1-one lack such data, warranting further toxicological studies.
  • Functional Versatility: The tetrahydropyran moiety in the target compound offers a scaffold for asymmetric catalysis or drug design, contrasting with the psychoactive properties of cathinone derivatives (e.g., 4-FMC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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